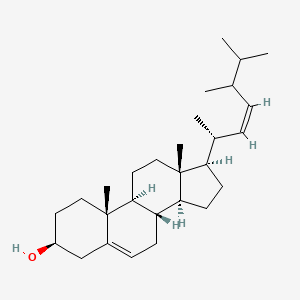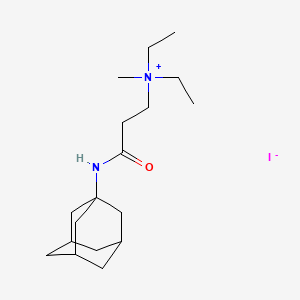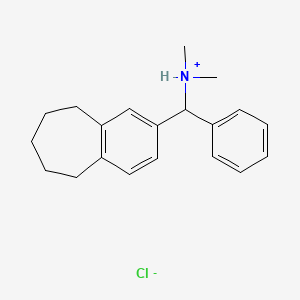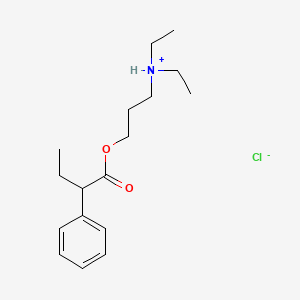
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol is a sterol compound that is structurally related to ergosterol Sterols are a subgroup of steroids and are important components of cell membranes in fungi, plants, and animals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (24xi)-Ergosta-5,22(Z)-dien-3beta-ol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to the precursor compound under specific conditions, usually in the presence of a catalyst such as palladium on carbon.
Isomerization: This step converts the precursor into the desired isomeric form. This can be achieved using specific reagents and conditions that favor the formation of the (24xi) isomer.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using fungi or yeast that naturally produce sterols. The sterols are then extracted and purified through a series of chemical reactions and purification steps to yield the final product.
化学反応の分析
Types of Reactions
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other sterol compounds.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal properties and its role in the development of antifungal drugs.
Industry: Used in the production of sterol-based products, such as dietary supplements and pharmaceuticals.
作用機序
The mechanism of action of (24xi)-Ergosta-5,22(Z)-dien-3beta-ol involves its interaction with cell membranes. As a sterol, it integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. In fungi, it plays a crucial role in maintaining cell membrane integrity and function.
類似化合物との比較
Similar Compounds
Ergosterol: A closely related sterol found in fungi, with similar structural features.
Cholesterol: A sterol found in animal cell membranes, with a similar role in maintaining membrane structure.
Stigmasterol: A plant sterol with similar structural properties.
Uniqueness
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol is unique due to its specific isomeric form and its particular role in fungal biology. Unlike cholesterol, which is predominant in animal cells, this compound is more relevant to fungi and certain plants, making it a valuable target for antifungal research and applications.
特性
CAS番号 |
51744-68-4 |
|---|---|
分子式 |
C28H46O |
分子量 |
398.7 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChIキー |
OILXMJHPFNGGTO-WDUDWEGRSA-N |
異性体SMILES |
C[C@H](/C=C\C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)


![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)




